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Introduction
Fluotrimazole is a synthetic broad-spectrum antifungal agent belonging to the triazole class of

compounds.[1][2] Primarily utilized as a topical treatment, it is effective against a variety of

fungal infections, including those caused by dermatophytes and yeasts.[3] Its therapeutic

efficacy stems from the targeted disruption of ergosterol synthesis, an essential process for

maintaining the integrity of fungal cell membranes.[4] This guide provides a comprehensive

technical overview of fluotrimazole, detailing its chemical structure, physicochemical

properties, mechanism of action, synthesis, and key experimental protocols for its evaluation.

Chemical Identity and Structure
Fluotrimazole is chemically identified as 1-[diphenyl-[3-(trifluoromethyl)phenyl]methyl]-1,2,4-

triazole.[5][6] It is a synthetic compound recognized as a triazole fungicide.[1][5]
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Table 1: Chemical Identifiers for Fluotrimazole
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Identifier Value Reference(s)

IUPAC Name

1-[diphenyl-[3-

(trifluoromethyl)phenyl]methyl]-

1,2,4-triazole

[5][6]

CAS Number 31251-03-3 [1][5]

Molecular Formula C₂₂H₁₆F₃N₃ [1][5]

Molecular Weight 379.38 g/mol [5][7]

InChI

InChI=1S/C22H16F3N3/c23-

22(24,25)20-13-7-12-19(14-

20)21(28-16-26-15-27-28,17-

8-3-1-4-9-17)18-10-5-2-6-11-

18/h1-16H

[1][5]

InChIKey
LXMQMMSGERCRSU-

UHFFFAOYSA-N
[1][5]

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C

C=C2)(C3=CC(=CC=C3)C(F)

(F)F)N4C=NC=N4

[5]

Synonyms
Fluotrimazol, Persulon, B

6660, NSC 303302
[1][5]

Physical and Chemical Properties
A summary of the known physical and chemical properties of fluotrimazole is presented below.

It is important to note that some reported values pertain to solutions of fluotrimazole, as

indicated in the table.

Table 2: Physical and Chemical Properties of Fluotrimazole
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Property Value Notes Reference(s)

Melting Point 132 °C For pure solid [8]

Boiling Point
485.6 °C at 760

mmHg
Calculated [9]

Density 1.21 g/cm³ Calculated [9]

Water Solubility
0.015 mg/L (at 20 °C,

pH 7)
Low solubility [8]

Organic Solvent

Solubility

Cyclohexanone:

200,000

mg/LDichloromethane

: 400,000

mg/LIsopropanol:

50,000 mg/LToluene:

100,000 mg/L

(at 20 °C) [8]

LogP (Octanol/Water

Partition Coefficient)
5.137 Calculated [5][9]

Mechanism of Action: Inhibition of Ergosterol
Biosynthesis
Fluotrimazole exerts its antifungal effect by inhibiting the enzyme lanosterol 14α-demethylase,

a fungal cytochrome P450 enzyme (CYP51).[4][10] This enzyme is a critical component of the

fungal sterol biosynthesis pathway, responsible for the conversion of lanosterol to ergosterol.

[11] Ergosterol is the primary sterol in fungal cell membranes, where it plays a crucial role

analogous to that of cholesterol in mammalian cells, regulating membrane fluidity, integrity, and

the function of membrane-bound proteins.[9]

By inhibiting lanosterol 14α-demethylase, fluotrimazole disrupts the production of ergosterol.

[4] This leads to a depletion of ergosterol in the cell membrane and a simultaneous

accumulation of toxic 14α-methylated sterol precursors.[10] The combination of ergosterol

depletion and toxic precursor accumulation compromises the structural and functional integrity

of the fungal cell membrane, leading to increased permeability, disruption of cellular processes,
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and ultimately, the inhibition of fungal growth (fungistatic effect) or cell death (fungicidal effect).

[4][11]
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Fungal Ergosterol Biosynthesis Pathway Inhibition.

Chemical Synthesis
Fluotrimazole is produced commercially through a multi-step synthetic route.[8] The process

begins with m-bromotrifluorotoluene, which is first converted into a Grignard reagent. This

organometallic intermediate then undergoes a nucleophilic addition reaction with

benzophenone. Subsequent hydrolysis with ammonium chloride yields 3-trifluoromethyl

triphenylmethanol. This alcohol is then chlorinated to form 3-

trifluoromethyltriphenylchloromethane. In the final step, this chlorinated intermediate is reacted

with 1,2,4-triazole in the presence of triethylamine and N,N-dimethylformamide (DMF) under a

nitrogen atmosphere to yield the final product, fluotrimazole.[8]
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Multi-step Synthesis Workflow for Fluotrimazole.
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Experimental Protocols
Antifungal Susceptibility Testing (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial

agent that prevents the visible growth of a microorganism. The broth microdilution method, as

standardized by the Clinical and Laboratory Standards Institute (CLSI, formerly NCCLS), is a

common procedure.

Methodology (Adapted from CLSI M27/M38 guidelines):

Preparation of Fluotrimazole Stock Solution: Prepare a stock solution of fluotrimazole in a

suitable solvent like dimethyl sulfoxide (DMSO).

Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of the

fluotrimazole stock solution with a standardized growth medium (e.g., RPMI-1640 buffered

with MOPS) to achieve a range of final concentrations.

Inoculum Preparation: Prepare a standardized suspension of the fungal isolate to be tested

(e.g., Candida albicans, Trichophyton rubrum) from a fresh culture. Adjust the suspension

turbidity to match a 0.5 McFarland standard, which is then further diluted in the growth

medium to achieve a final inoculum concentration of approximately 0.5 × 10³ to 2.5 × 10³

cells/mL.

Inoculation: Add the prepared fungal inoculum to each well of the microtiter plate, including a

drug-free growth control well. A sterility control well (medium only) should also be included.

Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.

MIC Reading: Determine the MIC by visually inspecting the wells or using a

spectrophotometric plate reader. The MIC is the lowest fluotrimazole concentration at which

a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the drug-

free growth control) is observed.
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General Workflow for MIC Determination.

Ergosterol Biosynthesis Inhibition Assay
This assay directly measures the effect of fluotrimazole on its target pathway by quantifying

the total ergosterol content in fungal cells.

Methodology (Adapted from Arthington-Skaggs et al.):
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Cell Culture: Grow the fungal isolate in a suitable broth medium supplemented with various

sub-inhibitory concentrations of fluotrimazole (e.g., 0, 0.25 x MIC, 0.5 x MIC, 1 x MIC). A

no-drug control culture must be included. Incubate for a defined period (e.g., 16-24 hours).

Cell Harvesting and Saponification:

Harvest the fungal cells from each culture by centrifugation.

Wash the cell pellets with sterile distilled water.

Resuspend the pellets in a 25% alcoholic potassium hydroxide solution.

Incubate the suspension in an 85°C water bath for 1 hour to saponify the cellular lipids.

Ergosterol Extraction:

After cooling the tubes to room temperature, add sterile water and n-heptane.

Vortex vigorously for 3 minutes to extract the non-saponifiable lipids (including ergosterol)

into the n-heptane phase.

Spectrophotometric Analysis:

Carefully transfer the upper n-heptane layer to a quartz cuvette.

Scan the absorbance of the sample from 230 to 300 nm using a spectrophotometer.

Ergosterol presents a characteristic four-peaked absorbance curve. The presence of

ergosterol and a C-24(28) sterol intermediate (accumulated due to inhibition) is calculated

based on the absorbance values at specific wavelengths (typically 281.5 nm and 230 nm).

Data Analysis: Calculate the percentage of ergosterol inhibition at each fluotrimazole
concentration relative to the no-drug control.

Toxicity Studies
Toxicological evaluation is performed according to standardized international guidelines, such

as those from the Organisation for Economic Co-operation and Development (OECD).
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Table 3: Summary of Acute Toxicity Data for Fluotrimazole

Test Species Route Value Reference(s)

LD₅₀ Rat Oral >5000 mg/kg [9]

LD₅₀ Mouse, Rat
Oral /

Intraperitoneal
≥1000 mg/kg [12]

Acute Dermal Irritation/Corrosion (Adapted from OECD Guideline 404):

Animal Model: The albino rabbit is the recommended species. A single animal is used for an

initial test.

Test Substance Application: A small area (approx. 6 cm²) of the animal's dorsal skin is

clipped free of fur. 0.5 mL (if liquid) or 0.5 g (if solid, moistened) of fluotrimazole is applied

to the skin under a gauze patch.

Exposure: The patch is secured with semi-occlusive dressing for a 4-hour exposure period.

Observation: After patch removal, the skin is examined for signs of erythema (redness) and

edema (swelling) at 1, 24, 48, and 72 hours post-application. The observation period may be

extended up to 14 days to assess the reversibility of any observed effects.

Scoring: Skin reactions are scored using a standardized grading system (e.g., Draize scale).

If the initial test shows corrosive or severe irritant effects, no further testing is needed. If the

effects are mild or equivocal, the test is confirmed using at least two additional animals.

Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (Adapted from OECD Guideline

406):

Animal Model: The albino guinea pig is the animal of choice. The test involves a treatment

group (minimum 10 animals) and a control group (minimum 5 animals).

Induction Phase:

Day 0 (Intradermal Injections): Three pairs of intradermal injections are made into the

clipped shoulder region of the treatment group animals: (1) Freund's Complete Adjuvant
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(FCA) mixed with vehicle, (2) the test substance in a suitable vehicle, and (3) the test

substance emulsified in FCA. Control animals receive injections with adjuvant and vehicle

only.

Day 7 (Topical Application): One week later, the injection site is pre-treated with an irritant

(e.g., sodium lauryl sulfate), and then the test substance (in a high, non-necrotizing

concentration) is applied topically under an occlusive patch for 48 hours.

Challenge Phase:

Day 21: Two weeks after the topical induction, both the treatment and control groups are

challenged with a topical application of the test substance at the highest non-irritating

concentration on a fresh, un-treated area of skin.

Observation and Scoring: The challenge sites are observed for erythema and edema at 24

and 48 hours after patch removal. A sensitizing agent is identified by a significantly higher

incidence and severity of skin reactions in the treatment group compared to the control

group.

Safety and Hazards
Fluotrimazole exhibits a low acute toxicity profile.[12] GHS hazard statements indicate that it

may cause long-lasting harmful effects to aquatic life.[5] In topical applications for humans, it is

generally well-tolerated.[3] Studies in animal models have shown that fluotrimazole cream

lacks sensitizing potential, is devoid of phototoxic potential, and does not induce photoallergic

reactions.[12] Due to its very low systemic absorption rate following topical application, the risk

of systemic toxicity is minimal.[12]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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